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molecular formula C5H8O2 B1661977 2-Methylbut-3-enoic acid CAS No. 53774-20-2

2-Methylbut-3-enoic acid

Cat. No. B1661977
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901115B2

Procedure details

To a solution of 2-methylbut-3-enoic acid (9.5 g, 95 mmol) in DCM (80 mL) was added phenylmethanol (10.26 g, 95 mmol), N,N′-methanediylidenedicyclohexanamine (19.58 g, 95 mmol) and DMAP (1.159 g, 9.49 mmol) (exothermic reaction) and the resulting mixture was stirred at rt over weekend. The reaction mixture was filtered through a pad of CELITE® to remove the solids and the filtrate was collected and concentrated. The filtrate was then concentrated and subjected to silica gel chromatography to yield the desired product as colorless oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
19.58 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.159 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([OH:5])=[O:4].[C:8]1([CH2:14]O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=NC1CCCCC1)=NC1CCCCC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([O:5][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
CC(C(=O)O)C=C
Name
Quantity
10.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Name
Quantity
19.58 g
Type
reactant
Smiles
C(=NC1CCCCC1)=NC1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.159 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt over weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of CELITE®
CUSTOM
Type
CUSTOM
Details
to remove the solids
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC1=CC=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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